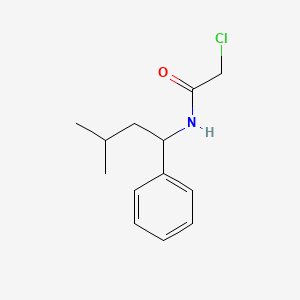

![molecular formula C11H17N3O B2795656 4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine CAS No. 1249889-75-5](/img/structure/B2795656.png)

4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle, while the pyrimidine ring is a six-membered ring with two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of pyrimidine derivatives and their structural characterizations are pivotal for understanding their chemical behaviors and potential applications. One study focused on the synthesis of 2-(pyrrolidin-1-yl)pyrimidines through reactions involving (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid. These reactions led to the creation of novel pyrimidine derivatives with confirmed structures through IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis (Smolobochkin et al., 2019).

Another research effort detailed the synthesis and characterization of pyrimidin-1(2H)-ylaminofumarate derivatives, highlighting the pharmacological significance of pyrimidine derivatives. This study synthesized various pyrimidine derivatives to contribute to this class of heterocyclic compounds, with the structures confirmed by elemental analysis, FT-IR, 1H, and 13C-NMR spectra. Quantum chemical calculations were also performed to determine molecular properties using the DFT/B3LYP method (Saracoglu et al., 2020).

Biological Activities and Applications

Research into the biological activities of pyrimidine derivatives has shown that these compounds exhibit significant antimicrobial and antifungal activities. A study on the antibacterial and antifungal activities of newly synthesized pyrimidine derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. These findings suggest that pyrimidine derivatives could be developed into useful antimicrobial agents, marking a step forward in the search for new therapeutic agents (Khan et al., 2015).

Zukünftige Richtungen

The future directions for the research and development of “4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine” and related compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by further exploring the pharmacophore space and optimizing the structure of existing pyrrolidine derivatives .

Wirkmechanismus

Target of Action

Pyrrolidine derivatives, which include this compound, are known to interact with a variety of targets due to their versatile scaffold . These targets can be proteins involved in various biological processes, including detoxification and clearance of foreign toxic substances from the body .

Mode of Action

It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in their function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to influence a variety of biological pathways, suggesting that this compound may also have diverse effects .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects .

Action Environment

It is known that the biological activity of compounds can be influenced by various factors, including the spatial orientation of substituents and the stereoisomers of the compounds .

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-(pyrrolidin-2-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-6-9(2)14-11(13-8)15-7-10-4-3-5-12-10/h6,10,12H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBMQGUWPWGRNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OCC2CCCN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2795573.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea](/img/structure/B2795574.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2795576.png)

![(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2795579.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2795590.png)

![N-(4-methoxyphenyl)-2-{[6-methyl-4-(4-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B2795596.png)